2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-dimethylphenoxy group and an indazole moiety, which are linked through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be synthesized through the chlorination of 3,5-dimethylphenol.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.
Coupling with 1H-indazole-5-amine: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 1H-indazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the indazole ring.
Reduction: Reduction reactions could target the nitro group if present or reduce the chloro group to a hydrogen atom.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-3-yl)acetamide: Similar structure but with the indazole moiety at a different position.
2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-benzimidazol-5-yl)acetamide: Similar structure but with a benzimidazole moiety instead of indazole.
Uniqueness
The unique combination of the chloro-dimethylphenoxy group and the indazole moiety in 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-5-14(6-11(2)17(10)18)23-9-16(22)20-13-3-4-15-12(7-13)8-19-21-15/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXRSJTDYBUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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